Pnu 177864 hydrochloride

Übersicht

Beschreibung

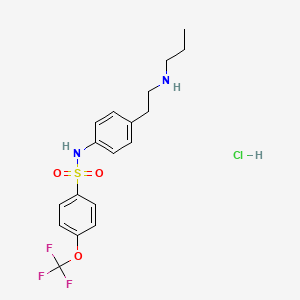

Pnu 177864 hydrochloride is a useful research compound. Its molecular formula is C18H22ClF3N2O3S and its molecular weight is 438.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Tissue Accumulation

- PNU-177864, a dopamine D3 receptor antagonist, was investigated for its pharmacokinetics and tissue accumulation in rats. It was noted that cationic amphiphilic drugs like PNU-177864 could accumulate in tissues, potentially leading to dose-limiting toxicities. This study highlighted the importance of understanding drug distribution and accumulation in tissues, particularly for drugs that induce phospholipidosis (Vonderfecht et al., 2004).

Phospholipidosis in Rats and Dogs

- In studies assessing the safety of PNU-177864 for human clinical testing, systemic phospholipidosis was observed as a principal treatment-related change in both rats and dogs. The findings showed that PNU-177864 induced epididymal epithelial cell phospholipidosis, which is a significant consideration for its pharmacological profile and potential therapeutic applications (Rudmann et al., 2004).

Antiviral Activity

- Although not directly related to PNU-177864, it's worth mentioning a related compound, PNU-140690, which has been studied for its antiviral activity against HIV. Such research illustrates the broader potential of the PNU series in therapeutic applications beyond their initial scope (Poppe et al., 1997).

Methodological Applications

- PNU-177864's effects on tissues and cells have been leveraged in methodological studies to understand drug distribution and tissue-specific reactions. This has implications for developing safer and more effective drugs by understanding how compounds like PNU-177864 interact with biological systems.

Potential in Treating Neurological Disorders

- Research on PNU-177864 and related compounds has opened pathways for exploring new treatments for neurological disorders, given their action on dopamine receptors. This highlights the potential of such compounds in neuropharmacology.

Broader Implications for Drug Development

- The research on PNU-177864 contributes to the broader field of drug development, particularly in understanding the pharmacokinetics, tissue distribution, and side effects of new therapeutic agents.

Wirkmechanismus

Target of Action

PNU-177864 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans. It is a G protein-coupled receptor that inhibits adenylyl cyclase and is a subtype of the dopamine receptor. It plays a crucial role in the function of the central nervous system.

Mode of Action

As a dopamine D3 receptor antagonist , PNU-177864 hydrochloride binds to the dopamine D3 receptor and blocks its activation by dopamine . This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by dopamine.

Biochemical Pathways

The primary biochemical pathway affected by PNU-177864 hydrochloride is the dopamine signaling pathway. By antagonizing the dopamine D3 receptor, PNU-177864 hydrochloride can modulate the activity of this pathway, potentially leading to various downstream effects .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

PNU-177864 hydrochloride has been found to induce phospholipidosis in vivo . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. This compound has also been associated with antischizophrenic activity , suggesting potential therapeutic applications in the treatment of schizophrenia.

Safety and Hazards

The safety data sheet for PNU-177864 hydrochloride suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given, and if breathing stops, artificial respiration should be administered . In case of skin or eye contact, the area should be flushed with copious amounts of water . If swallowed, the mouth should be washed out with copious amounts of water .

Biochemische Analyse

Biochemical Properties

Pnu 177864 Hydrochloride plays a significant role in biochemical reactions as a dopamine D3 receptor antagonist . It interacts with the dopamine D3 receptors, blocking the binding of dopamine, a neurotransmitter, to these receptors . This interaction alters the biochemical signaling pathways, leading to its observed effects .

Cellular Effects

This compound influences cell function by interacting with the dopamine D3 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The blocking of dopamine binding to the D3 receptors can lead to changes in the cellular responses to dopamine, which can have wide-ranging effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D3 receptors, preventing dopamine from binding to these receptors . This can lead to changes in gene expression and cellular signaling pathways, as the D3 receptors are involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the dopamine signaling pathway, as it interacts with the dopamine D3 receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties and its interactions with the dopamine D3 receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the dopamine D3 receptors

Eigenschaften

IUPAC Name |

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMDLHQTLPWCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783978-03-9 | |

| Record name | PNU-177864 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-177864 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

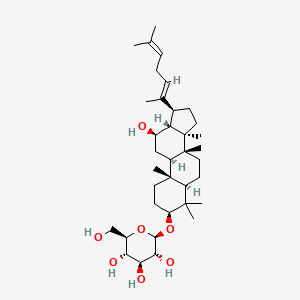

![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)

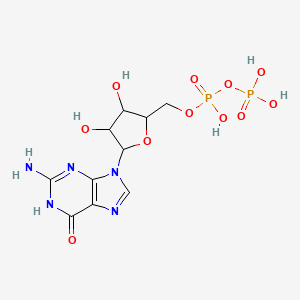

![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

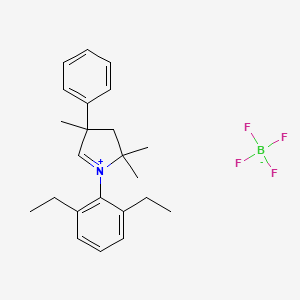

![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)